molecular formula C12H8Cl2N4O2S B115663 Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 148367-85-5

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No. B115663
CAS RN: 148367-85-5
M. Wt: 343.2 g/mol
InChI Key: JIJFDKNDYYTTKA-UHFFFAOYSA-N
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Description

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate, also known as CTET, is a heterocyclic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate is not fully understood, but it is believed to act through various pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the upregulation of genes involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has also been found to have anticonvulsant activity in animal models of epilepsy. Furthermore, Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has been reported to induce apoptosis in cancer cells, leading to the inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Furthermore, Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has been extensively studied, and its potential therapeutic applications have been well documented. However, there are also limitations to using Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate in lab experiments. It is a relatively new compound, and its long-term effects have not been fully studied. Furthermore, the mechanism of action of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate is not fully understood, making it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate. One area of research could focus on optimizing the synthesis method to increase the yield of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate. Another area of research could focus on elucidating the mechanism of action of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate to better understand its therapeutic potential. Furthermore, future studies could investigate the potential of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate as a treatment for various diseases, including cancer, epilepsy, and inflammation. Finally, future studies could investigate the long-term effects of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate to determine its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has been found to have anticonvulsant, anti-inflammatory, and analgesic properties, as well as potential anticancer activity. While there are limitations to using Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate in lab experiments, its potential therapeutic applications make it a promising candidate for further research.

Synthesis Methods

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has been synthesized through various methods, including the reaction of 3,5-dichlorophenyl isothiocyanate with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3,5-dichlorophenyl isothiocyanate with ethyl cyanoacetate, followed by the reaction with ammonium thiocyanate. The yield of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate from these methods ranges from 60-85%.

Scientific Research Applications

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been reported to have anticonvulsant, anti-inflammatory, and analgesic properties. Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has also been found to have potential anticancer activity, with studies showing inhibition of cell proliferation and induction of apoptosis in cancer cells. Furthermore, Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has been reported to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4O2S/c1-2-20-11(19)10-17-18(12(21-10)16-6-15)9-4-7(13)3-8(14)5-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJFDKNDYYTTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361010
Record name ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate

CAS RN

148367-85-5
Record name ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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